molecular formula C21H16N2O2 B5699555 2-(2-furyl)-N-(2-methylphenyl)-4-quinolinecarboxamide

2-(2-furyl)-N-(2-methylphenyl)-4-quinolinecarboxamide

Cat. No. B5699555
M. Wt: 328.4 g/mol
InChI Key: SKKKSVYBRORTEZ-UHFFFAOYSA-N
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Description

2-(2-furyl)-N-(2-methylphenyl)-4-quinolinecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. It is commonly referred to as FQ and is known for its unique properties that make it a valuable tool in the study of various biological processes.

Mechanism of Action

The mechanism of action of FQ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
FQ has been shown to have a number of biochemical and physiological effects, including the ability to induce DNA damage and inhibit the activity of certain signaling pathways. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FQ in lab experiments is its ability to selectively target certain biological processes, making it a valuable tool for studying specific pathways and mechanisms. However, its high toxicity and limited solubility can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for the study of FQ, including its use in the development of new cancer treatments and its potential as a tool for studying various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of FQ and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of FQ involves the reaction of 2-furylamine and 2-methylphenyl isocyanate to form the intermediate product, which is then condensed with 4-chloroquinoline-2-carboxylic acid to produce the final product.

Scientific Research Applications

FQ has been extensively studied for its potential use in various scientific research applications. It has been found to be effective in the study of DNA damage and repair, as well as in the study of various signaling pathways involved in cancer and other diseases.

properties

IUPAC Name

2-(furan-2-yl)-N-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-14-7-2-4-9-17(14)23-21(24)16-13-19(20-11-6-12-25-20)22-18-10-5-3-8-15(16)18/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKKSVYBRORTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(furan-2-yl)-N-(2-methylphenyl)quinoline-4-carboxamide

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